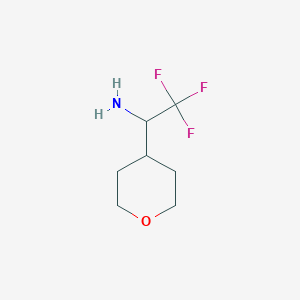

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine is a compound that is likely to be of interest in the field of medicinal chemistry due to the presence of both a trifluoromethyl group and an oxan-4-yl (tetrahydrofuran) moiety. The trifluoromethyl group is known to significantly alter the physicochemical properties of biologically active compounds, often enhancing metabolic stability and bioavailability. The tetrahydrofuran ring is a common structural motif in natural products and pharmaceuticals, which can influence the compound's conformation and, consequently, its biological activity.

Synthesis Analysis

The synthesis of fluorinated amines, such as 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine, can be challenging due to the need for air and moisture-sensitive reagents. However, a practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid has been reported, which exhibits remarkable functional group tolerance and does not require special handling or harsh reductants . This method could potentially be applied to synthesize the trifluoroethylamine core of the compound .

Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine would include a trifluoromethyl group attached to an ethylamine, with the ethyl group further connected to a tetrahydrofuran ring. This structure is expected to have unique electronic properties due to the highly electronegative trifluoromethyl group, which could affect the molecule's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine could be influenced by both the trifluoromethyl group and the oxan-4-yl moiety. For instance, the trifluoromethyl group could enhance the electrophilicity of the amine, making it more reactive in nucleophilic addition reactions. The oxan-4-yl group could participate in various ring-opening reactions or act as a directing group in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine would be significantly impacted by the trifluoromethyl and tetrahydrofuran components. The trifluoromethyl group is known to increase lipophilicity and resistance to metabolic degradation, which could improve the compound's pharmacokinetic profile. The tetrahydrofuran ring could contribute to the solubility and conformational flexibility of the molecule, potentially affecting its ability to bind to biological targets .

Safety and Hazards

properties

IUPAC Name |

2,2,2-trifluoro-1-(oxan-4-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)6(11)5-1-3-12-4-2-5/h5-6H,1-4,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFHFGFGUVXTPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

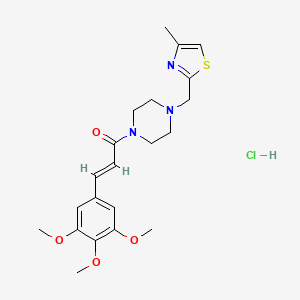

![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-phenylacetamide](/img/structure/B3018619.png)

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3018628.png)

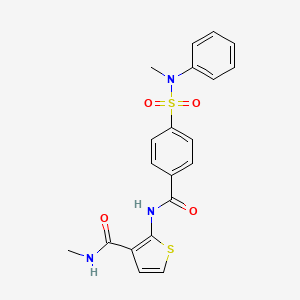

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3018629.png)

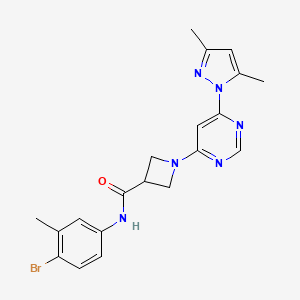

![N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B3018633.png)

![2,5-Dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-3-carboxamide](/img/structure/B3018636.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B3018639.png)

![3-(4-Methylphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3018641.png)